molecular formula C15H16N4O2S2 B5433928 3-benzyl-6-[(1,1-dioxidotetrahydro-3-thienyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-benzyl-6-[(1,1-dioxidotetrahydro-3-thienyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B5433928
M. Wt: 348.4 g/mol
InChI Key: LCFKYUOWPMJHFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic ring with two carbon atoms and three nitrogen atoms . They are known for their versatile biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular . Thiadiazoles are another class of heterocyclic compounds that display a broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity .


Synthesis Analysis

Triazoles can be synthesized through a variety of methods. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses and alternative synthetic routes whenever possible .


Molecular Structure Analysis

The molecular structure of triazoles consists of a five-membered aromatic ring with two carbon atoms and three nitrogen atoms . The exact structure of “3-benzyl-6-[(1,1-dioxidotetrahydro-3-thienyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

The chemical reactions involving triazoles can be quite diverse, depending on the specific compound and the conditions under which the reaction is carried out. Some triazoles can undergo reactions such as nucleophilic substitution, elimination, and addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of triazoles and thiadiazoles can vary widely depending on the specific compound. These properties can include factors such as solubility, melting point, boiling point, and stability under various conditions .

Mechanism of Action

The mechanism of action of triazoles and thiadiazoles can vary widely depending on the specific compound and its biological target. For example, some triazoles act by inhibiting the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, a component of fungal cell membranes .

Safety and Hazards

The safety and hazards associated with triazoles and thiadiazoles can vary widely depending on the specific compound. Some triazoles and thiadiazoles are used as pharmaceuticals and are generally safe for human use under the guidance of a healthcare professional, while others may be toxic or hazardous .

Future Directions

The future directions for research into triazoles and thiadiazoles are likely to involve the development of new synthetic methods, the discovery of new biological activities, and the design of new drugs based on these scaffolds .

properties

IUPAC Name

3-[(3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl]thiolane 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S2/c20-23(21)7-6-12(10-23)9-14-18-19-13(16-17-15(19)22-14)8-11-4-2-1-3-5-11/h1-5,12H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCFKYUOWPMJHFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1CC2=NN3C(=NN=C3S2)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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